molecular formula C21H25N5O2S B2799449 N-cyclohexyl-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896314-57-1

N-cyclohexyl-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2799449
CAS No.: 896314-57-1
M. Wt: 411.52
InChI Key: ZKQVEEXREWHLRQ-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-methoxyphenyl group at position 5, a pyrrol-1-yl group at position 4, and a sulfanylacetamide side chain linked to a cyclohexyl moiety. The triazole ring contributes to hydrogen-bonding capabilities, while the 2-methoxyphenyl and pyrrole groups enhance aromatic stacking interactions. The cyclohexyl group likely increases lipophilicity, influencing pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name

N-cyclohexyl-2-[[5-(2-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2S/c1-28-18-12-6-5-11-17(18)20-23-24-21(26(20)25-13-7-8-14-25)29-15-19(27)22-16-9-3-2-4-10-16/h5-8,11-14,16H,2-4,9-10,15H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQVEEXREWHLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound’s interaction with its targets could affect several biochemical pathways. For instance, inhibition of Enoyl ACP Reductase would disrupt fatty acid synthesis, while inhibition of DHFR Enzyme would interfere with DNA synthesis. The downstream effects of these disruptions could include impaired cell growth and replication.

Result of Action

The molecular and cellular effects of this compound’s action would likely include the disruption of essential biological processes such as fatty acid synthesis and DNA synthesis. This could lead to cell death, particularly in bacterial cells.

Biological Activity

N-cyclohexyl-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, and antiparasitic activities, supported by data tables and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A cyclohexyl group
  • A methoxyphenyl moiety
  • A pyrrole ring
  • A triazole ring with a sulfanyl linkage

This unique combination of functional groups is believed to contribute to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains.

Bacterial Strain Activity Reference
Staphylococcus aureusModerate inhibition
Escherichia coliLow inhibition
Bacillus cereusSignificant inhibition

The compound was tested using standard disc diffusion methods, revealing varying degrees of sensitivity among the tested strains.

Antifungal Activity

The triazole moiety in the compound suggests potential antifungal activity. Studies have shown that compounds with similar structures exhibit effectiveness against fungal pathogens.

Fungal Strain Activity Reference
Candida albicansEffective at 10 μg/mL
Aspergillus nigerModerate effectiveness

In vitro assays indicated that the compound's antifungal efficacy may be attributed to its ability to disrupt fungal cell membrane integrity.

Antiparasitic Activity

Preliminary investigations into the antiparasitic properties of this compound have shown promising results against Leishmania species.

Parasite Activity Reference
Leishmania infantumIC50 = 15 μM

This finding suggests that the compound could serve as a lead for further development in antiparasitic therapies.

Case Studies and Research Findings

A notable study conducted by researchers focused on synthesizing derivatives of triazole compounds and evaluating their biological activities. The study found that modifications in the chemical structure significantly impacted the biological efficacy of the compounds tested.

Key Findings:

  • Structure-Activity Relationship (SAR) : Variations in substituents on the triazole ring influenced antibacterial and antifungal potency.
  • Mechanism of Action : The proposed mechanism involves inhibition of key enzymes in bacterial and fungal metabolism.
  • Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile, although further studies are required for comprehensive evaluation.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to N-cyclohexyl-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have been tested against various bacteria and fungi. Studies show that triazoles can inhibit the growth of resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with the biosynthesis of ergosterol, a critical component of fungal cell membranes.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies demonstrated that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation . The incorporation of a pyrrole moiety enhances its interaction with biological targets, potentially increasing its efficacy against various cancer types.

Antiparasitic Activity

Triazole compounds have also shown promise in antiparasitic applications. Research into related triazole derivatives has revealed activity against Leishmania species, suggesting that this compound could be evaluated for similar effects . This application is particularly relevant given the increasing incidence of parasitic infections globally.

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions starting from commercially available precursors. Key steps include the formation of the triazole ring through cyclization reactions and subsequent functionalization to introduce the cyclohexyl and methoxyphenyl groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Anticancer Screening

In a study published in 2019, researchers screened a library of compounds for anticancer activity using multicellular spheroids as a model system. Among the tested compounds, several triazole derivatives exhibited significant cytotoxicity against cancer cell lines . The study highlighted the potential of these compounds in cancer therapy and emphasized the need for further investigation into their mechanisms of action.

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of triazole derivatives revealed that specific modifications to the chemical structure could enhance activity against resistant bacterial strains. The study demonstrated that introducing various substituents on the triazole ring significantly impacted antibacterial potency . This finding suggests that this compound could be optimized for improved efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

The triazole ring’s substitution pattern significantly impacts biological activity and physicochemical properties. Key analogues include:

Compound Name Triazole Substituents (Position 4/5) Acetamide Substituent Key Features Reference ID
N-Cycloheptyl-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4: Pyrrol-1-yl; 5: Ethyl Cycloheptyl Increased lipophilicity due to cycloheptyl; ethyl may reduce steric hindrance
N-(5-Acetamido-2-methoxyphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4: Ethyl; 5: 3-Pyridinyl 5-Acetamido-2-methoxyphenyl Enhanced solubility via pyridine; acetamido group may improve bioavailability
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide 4: Amino; 5: Furan-2-yl Varied aryl groups Furan improves metabolic stability; amino group enables hydrogen bonding
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 4: Phenyl; 5: Methylsulfanylbenzyl 2-Chlorophenyl Sulfur-rich substituents may enhance redox stability; chlorophenyl increases hydrophobicity
  • Cycloalkyl vs.
  • Heterocyclic vs. Alkyl Substituents : The pyrrol-1-yl group in the target compound may engage in π-π stacking, whereas ethyl or pyridinyl groups (e.g., ) could alter electronic properties or solubility.

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